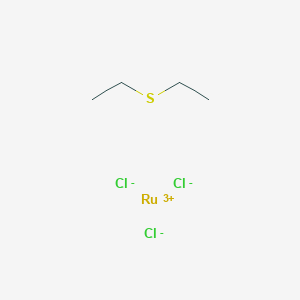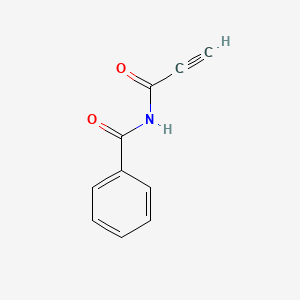
N-(Prop-2-ynoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Prop-2-ynoyl)benzamide is an organic compound with the molecular formula C10H9NO It is a derivative of benzamide, where the amide nitrogen is substituted with a prop-2-ynoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Prop-2-ynoyl)benzamide typically involves the condensation of benzoic acid with prop-2-yn-1-amine. This reaction can be catalyzed by various agents, including Lewis acids like zirconium tetrachloride (ZrCl4) immobilized on diatomite earth under ultrasonic irradiation . The reaction is carried out under mild conditions, making it an efficient and eco-friendly method.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale condensation reactions using similar catalysts. The process is optimized for high yield and purity, often exceeding 98% . The compound is typically stored under inert gas conditions to prevent degradation.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Prop-2-ynoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-ynoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(Prop-2-ynoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of N-(Prop-2-ynoyl)benzamide involves its interaction with cellular pathways that regulate apoptosis. It has been shown to induce apoptosis by activating caspase-9 and releasing cytochrome c into the cytosol . This process is independent of p53 activation, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
- N-(Prop-2-yn-1-yl)benzamide
- N-(2-Propyn-1-yl)benzamide
- N-Propargylbenzamide
Comparison: N-(Prop-2-ynoyl)benzamide is unique due to its specific prop-2-ynoyl substitution, which imparts distinct chemical properties and reactivity. Compared to other benzamide derivatives, it exhibits enhanced biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
756488-69-4 |
|---|---|
Molekularformel |
C10H7NO2 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
N-prop-2-ynoylbenzamide |
InChI |
InChI=1S/C10H7NO2/c1-2-9(12)11-10(13)8-6-4-3-5-7-8/h1,3-7H,(H,11,12,13) |
InChI-Schlüssel |
FDCWYEOQVGYHGX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


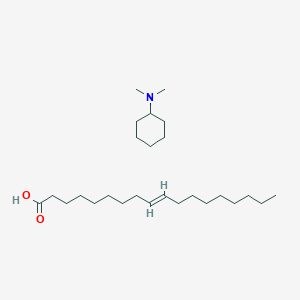
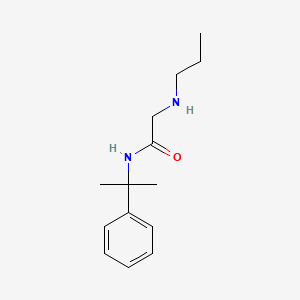
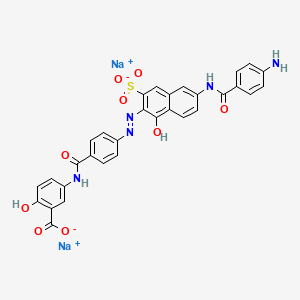
![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
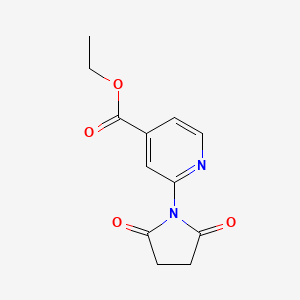
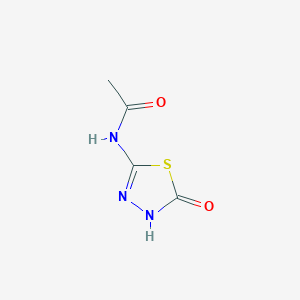
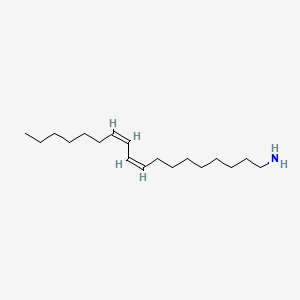
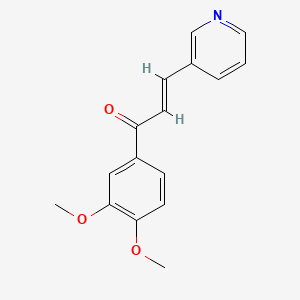
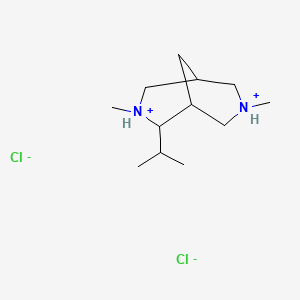
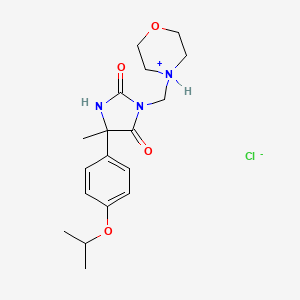
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
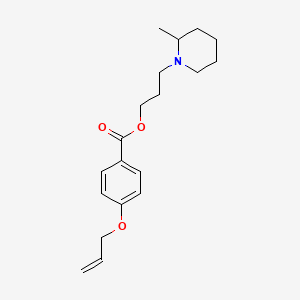
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
